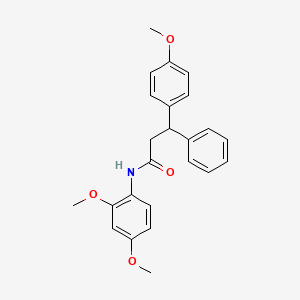![molecular formula C22H24N4O2 B4058275 N-[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]-4-methyl-1-phthalazinamine](/img/structure/B4058275.png)
N-[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]-4-methyl-1-phthalazinamine
Descripción general
Descripción
N-[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]-4-methyl-1-phthalazinamine is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.18992602 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives, such as N-[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]-4-methyl-1-phthalazinamine, have been recognized for their wide range of therapeutic uses. These compounds exhibit a variety of pharmacological activities, including antipsychotic, antihistamine, anticancer, antiviral, and anti-inflammatory effects. The versatility of the piperazine moiety, a six-membered nitrogen-containing heterocycle, allows for the design of drugs targeting different diseases. Modifications to the substitution pattern on the piperazine nucleus have been found to significantly impact the medicinal potential of the resultant molecules. This flexibility makes piperazine-based compounds a key focus in drug discovery efforts, with certain patents suggesting their role as a foundational element for developing drug-like elements for various diseases. The therapeutic investigation of piperazine derivatives is highly recommended to explore their full potential in addressing a wide range of health issues (Rathi, Syed, Shin, & Patel, 2016).
Diuretics with Carbonic Anhydrase Inhibitory Action
This compound, through its potential impact on carbonic anhydrase (CA) activity, might share relevance with diuretics exhibiting CA inhibitory properties. Diuretics, such as benzothiadiazines and high-ceiling diuretics, are clinically used and act as zinc-binding groups in the metalloenzyme carbonic anhydrase. These compounds are not only effective in managing cardiovascular diseases and obesity but also demonstrate organ-protective activity. The inhibitory action against CA isoforms present in kidneys and blood vessels could underlie the blood pressure-lowering effects, suggesting a broader pharmacological utility for compounds influencing CA activity (Carta & Supuran, 2013).
Anti-mycobacterial Activity
Piperazine derivatives have been identified as potent molecules against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural frame of these compounds, often incorporating a piperazine subunit, has shown significant anti-mycobacterial properties. This suggests that this compound could also have potential applications in tuberculosis treatment, highlighting the importance of piperazine as a vital building block in developing new anti-TB molecules. This review emphasizes the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, which could aid medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Propiedades
IUPAC Name |
[2-methoxy-5-[(4-methylphthalazin-1-yl)amino]phenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-15-17-8-4-5-9-18(17)21(25-24-15)23-16-10-11-20(28-2)19(14-16)22(27)26-12-6-3-7-13-26/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRILTGWOPYCRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC(=C(C=C3)OC)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE](/img/structure/B4058208.png)
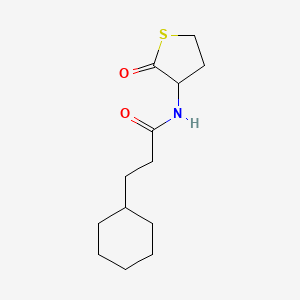
![N-(3-methoxypropyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4058212.png)
![DIETHYL 2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]MALONATE](/img/structure/B4058219.png)
![N-(3-{[2-(1H-benzimidazol-2-ylthio)acetyl]amino}phenyl)-1-adamantanecarboxamide](/img/structure/B4058232.png)
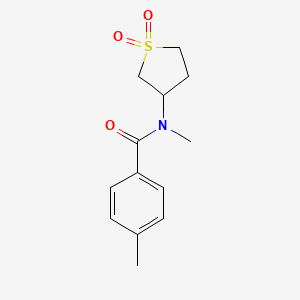
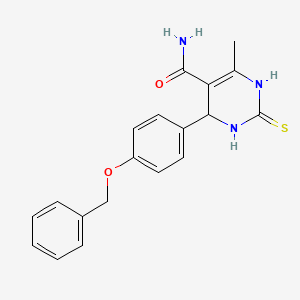
![methyl 4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B4058254.png)
![1-[2-(4-tert-butylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4058256.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B4058259.png)
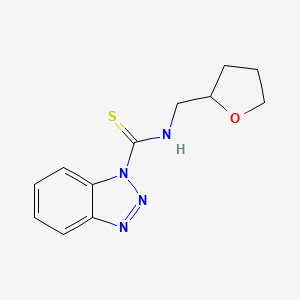
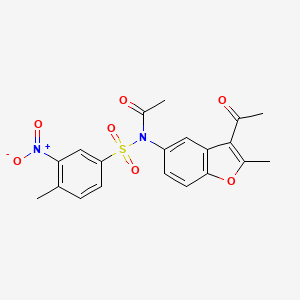
![Ethyl 2-[5-(4-methoxybenzoyl)-2-(4-methoxyphenyl)thiophen-3-yl]acetate](/img/structure/B4058282.png)
